![molecular formula C17H17ClN4O2S B2587564 6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide CAS No. 1825612-30-3](/img/structure/B2587564.png)
6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide
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Overview
Description
6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
In the study of aminopyrimidine sulfonate/carboxylate interactions, the focus was on understanding the crystal structures and hydrogen bonding patterns in organic salts. These compounds exhibit significant interactions between protonated pyrimidine rings and sulfonate groups, forming a specific bimolecular ring motif. This study underscores the importance of sulfonate groups in mimicking carboxylate anions, highlighting the structural diversity and potential applications in designing molecules with desired properties (Balasubramani, Muthiah, & Lynch, 2007).
Antibacterial Activity
Research into novel heterocyclic compounds containing a sulfonamido moiety aims at developing antibacterial agents. The synthesis of various pyran, pyridine, and pyridazine derivatives demonstrates potential high antibacterial activities, suggesting their utility in combating bacterial infections. This work contributes to the ongoing search for effective antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Optically and Magnetically Active Compounds
The synthesis and study of compounds with electron-withdrawing sulfonamide groups offer insights into their unusual electronic effects in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. These findings provide a foundation for the development of materials with specific optical and magnetic properties, contributing to the fields of material science and nanotechnology (Edder et al., 2000).
Molecular Docking and Screening
A study on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives reveals their antimicrobial and antioxidant activities. This research contributes to the pharmaceutical field by providing new compounds that could potentially be developed into therapeutic agents (Flefel et al., 2018).
Green Metric Evaluation
The green metric evaluation of the synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine showcases an environmentally friendly approach to chemical synthesis. By assessing atom economy, reaction mass efficiency, and E-factor, this study emphasizes the importance of sustainable practices in the chemical industry (Gilbile, Bhavani, & Vyas, 2017).
Mechanism of Action
properties
IUPAC Name |
6-chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-11-4-5-12(2)16(8-11)22-13(3)15(10-20-22)21-25(23,24)14-6-7-17(18)19-9-14/h4-10,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXOVGFUWICHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C=N2)NS(=O)(=O)C3=CN=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide |
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